

Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Nitroquinoline

Cat. No.: B147351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **8-Nitroquinoline**, a significant heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data of 8-Nitroquinoline

The following sections summarize the essential spectroscopic data for **8-Nitroquinoline**, providing a fundamental analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **8-Nitroquinoline** provide detailed information about its proton and carbon framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of **8-Nitroquinoline** exhibits distinct signals corresponding to the protons on the quinoline ring system. The electron-withdrawing nature of the nitro group influences the chemical shifts of the aromatic protons.

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-2	8.90	dd
H-3	7.55	dd
H-4	8.20	dd
H-5	7.85	d
H-6	7.65	t
H-7	8.15	d

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of **8-Nitroquinoline**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon	Chemical Shift (δ , ppm)
C-2	151.2
C-3	122.5
C-4	136.8
C-5	128.4
C-6	130.1
C-7	124.9
C-8	148.3
C-8a	140.5
C-4a	129.7

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **8-Nitroquinoline** shows characteristic absorption bands for the nitro group and the aromatic quinoline core.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~1600-1450	C=C and C=N stretch	Aromatic ring
~1530	N-O asymmetric stretch	Nitro (-NO ₂)
~1350	N-O symmetric stretch	Nitro (-NO ₂)
~830	C-N stretch	Nitro-aromatic
~750	C-H out-of-plane bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **8-Nitroquinoline** is characterized by a prominent molecular ion peak.[\[1\]](#)

m/z	Relative Intensity	Assignment
174	High	[M] ⁺ (Molecular Ion)
128	Moderate	[M-NO ₂] ⁺
116	Moderate	[M-NO ₂ -C ₂ H ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-Nitroquinoline**.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Weigh approximately 5-10 mg of **8-Nitroquinoline**.
- Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.

2. ^1H NMR Spectrum Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- A standard single-pulse experiment is typically used.
- Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.[\[2\]](#)

3. ^{13}C NMR Spectrum Acquisition:

- A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C isotope, a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

- Set a long relaxation delay (d1) if quantitative data is needed to ensure full relaxation of all carbon nuclei.[3]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

- Grind 1-2 mg of **8-Nitroquinoline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6]
- Take precautions to minimize moisture absorption.[6]

2. Pellet Formation:

- Place the powdered mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

3. Spectrum Acquisition:

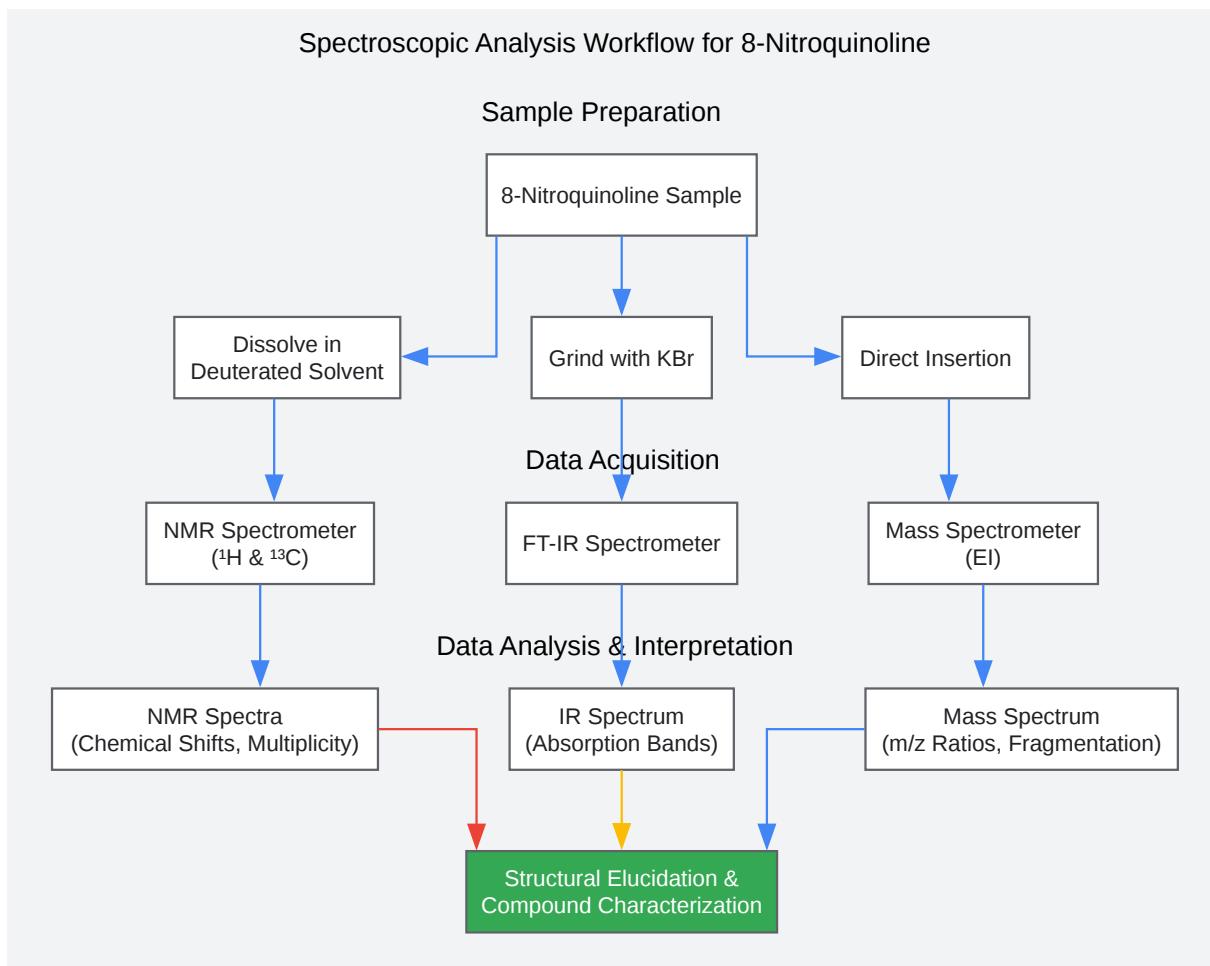
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

1. Sample Introduction:

- Introduce a small amount of solid **8-Nitroquinoline** into the mass spectrometer, typically via a direct insertion probe.
- The sample is volatilized by heating in the ion source.

2. Ionization:


- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

3. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-Nitroquinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **8-Nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceijsar.com [scienceijsar.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147351#spectroscopic-data-of-8-nitroquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com